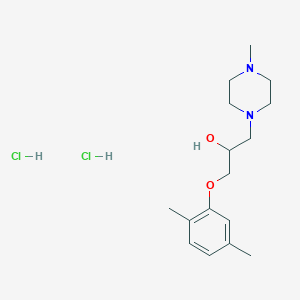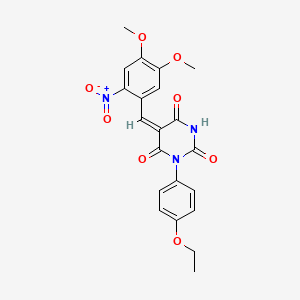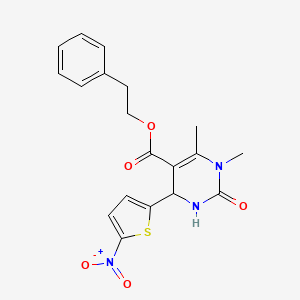![molecular formula C26H24N2O8 B4960052 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate](/img/structure/B4960052.png)
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a type of glutamate receptor antagonist that is used in the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate involves the inhibition of glutamate receptors. Glutamate is an important neurotransmitter in the central nervous system that is involved in various physiological processes. Glutamate receptors are a type of ionotropic receptor that is activated by glutamate. By inhibiting glutamate receptors, 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate can modulate the activity of glutamate in the central nervous system.
Biochemical and Physiological Effects:
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate has several biochemical and physiological effects. This compound can modulate the activity of glutamate in the central nervous system, which can affect various physiological processes. Glutamate is involved in the regulation of synaptic plasticity, learning, and memory. By inhibiting glutamate receptors, 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate can modulate these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate has several advantages for lab experiments. This compound is a potent and selective glutamate receptor antagonist that can be used to study the role of glutamate receptors in various physiological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate. One direction is the development of new drugs that target glutamate receptors for the treatment of various neurological disorders. Another direction is the study of the role of glutamate receptors in various physiological processes, such as synaptic plasticity and learning and memory. Additionally, the use of this compound in combination with other drugs may provide insights into the mechanisms of action of these drugs.
Métodos De Síntesis
The synthesis of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate is a complex process involving several steps. The first step involves the protection of the glutamic acid side chain with a benzyl group. The second step involves the coupling of the protected glutamic acid with 4-nitrophenylalanine. The third step involves the deprotection of the benzyl group, followed by the coupling of the resulting compound with benzyloxycarbonyl chloride. The final step involves the deprotection of the benzyloxycarbonyl group, resulting in the formation of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate.
Aplicaciones Científicas De Investigación
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate has several potential applications in scientific research. This compound is a type of glutamate receptor antagonist that can be used to study the role of glutamate receptors in various physiological processes. It can also be used to study the mechanisms of action of various drugs that target glutamate receptors. Additionally, this compound can be used to develop new drugs that target glutamate receptors for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
1-O-benzyl 5-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O8/c29-24(36-22-13-11-21(12-14-22)28(32)33)16-15-23(25(30)34-17-19-7-3-1-4-8-19)27-26(31)35-18-20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOYQRYPDAGFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-benzyl 5-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)pentanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959979.png)
![5-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4959983.png)
![3,3,7,8-tetramethyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959989.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B4959991.png)
![2-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4959998.png)
![1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4960009.png)

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole](/img/structure/B4960034.png)
![N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4960038.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4960046.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960048.png)

![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4960058.png)
